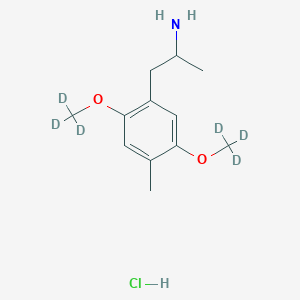![molecular formula C16H15ClNO5P-2 B13413980 5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)
5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate: is a chemical compound with the molecular formula C16H17ClNO6P and a molecular weight of 385.74 g/mol . This compound is primarily used in proteomics research and is known for its role as a membrane-impermeant analogue of Glibenclamide .
准备方法
The synthesis of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate involves several steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications and as a tool in drug discovery.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate involves its interaction with specific molecular targets and pathways. As a membrane-impermeant analogue of Glibenclamide, it is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
相似化合物的比较
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate: can be compared with other similar compounds, such as:
Glibenclamide: A sulfonylurea compound used in the treatment of diabetes.
Tolbutamide: Another sulfonylurea compound with similar therapeutic applications.
Chlorpropamide: A long-acting sulfonylurea used in diabetes management.
The uniqueness of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate lies in its membrane-impermeant nature, which makes it particularly useful in certain research applications where membrane permeability is a concern .
属性
分子式 |
C16H15ClNO5P-2 |
|---|---|
分子量 |
367.72 g/mol |
IUPAC 名称 |
5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H17ClNO5P/c1-23-15-7-4-12(17)10-14(15)16(19)18-9-8-11-2-5-13(6-3-11)24(20,21)22/h2-7,10H,8-9H2,1H3,(H,18,19)(H2,20,21,22)/p-2 |
InChI 键 |
JBPITJXQKNITNH-UHFFFAOYSA-L |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)P(=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




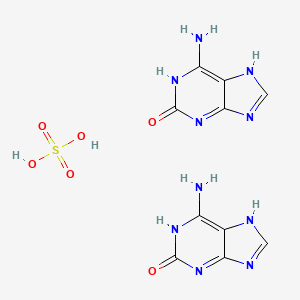
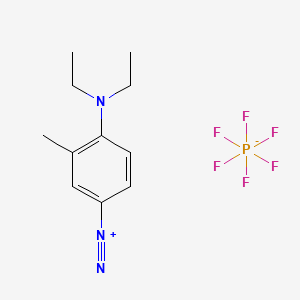
![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)




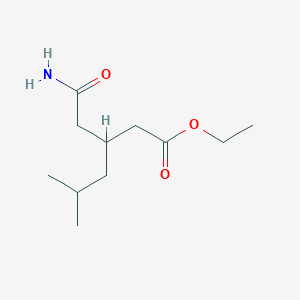
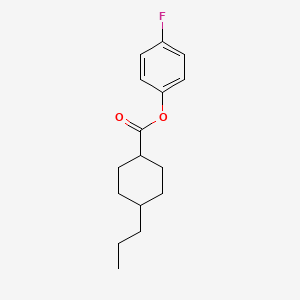
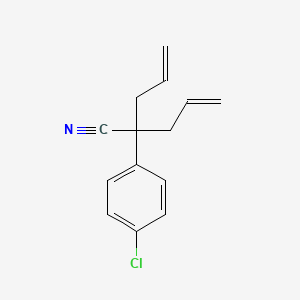
![(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B13413975.png)
